

A Meta-Analysis of Clinical Trials Involving Gossypol Acetic Acid (AT-101)

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Compound of Interest		
Compound Name:	Gossypol Acetic Acid	
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This guide provides a comprehensive comparison of the clinical performance of **gossypol acetic acid** (AT-101), a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. The following sections present a meta-analysis of key clinical trials, detailing the experimental protocols and summarizing quantitative data in structured tables. Visual diagrams of the primary signaling pathway and a representative experimental workflow are also provided to facilitate a deeper understanding of AT-101's mechanism of action and its evaluation in a clinical setting.

Overview of AT-101 Clinical Trials

Gossypol, a natural polyphenolic compound derived from the cotton plant, and its R-(-)-enantiomer, AT-101, have been investigated in numerous clinical trials for their potential as anticancer agents. A systematic review of 17 trials encompassing 759 patients has provided a broad overview of the safety and efficacy of orally administered gossypol/AT-101, both as a monotherapy and in combination with standard chemotherapeutic and radiotherapeutic regimens.[1]

The primary mechanism of action of AT-101 is the inhibition of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, Bcl-W, and Mcl-1.[2][3] By mimicking the BH3 domain of proapoptotic proteins, AT-101 disrupts the sequestration of these proteins by their anti-apoptotic counterparts, thereby lowering the threshold for apoptosis.



Quantitative Data from Clinical Trials

The following tables summarize the key quantitative data from clinical trials of AT-101, categorized by monotherapy and combination therapy studies.

AT-101 Monotherapy Trials

Cancer Type	Phase	Number of Patients	Dosage	Key Efficacy Results	Key Adverse Events (Grade ≥3)	Reference
Recurrent Extensive- Stage Small Cell Lung Cancer (ES-SCLC)	II	14 (evaluable)	20 mg daily for 21 of 28 days	Objective Response Rate (ORR): 0%; Stable Disease (SD): 21%; Median Time to Progressio n: 1.7 months; Median Overall Survival (OS): 8.5 months	Anorexia, fatigue, nausea/vo miting	INVALID- LINK
Recurrent Glioblasto ma	,		Partial Response (PR): 1 patient; SD: 29%; Median OS: 5.7 months	Not specified in detail in the abstract	INVALID- LINK	



AT-101 Combination Therapy Trials



Cancer Type	Phase	Combina tion	Number of Patients	Dosage	Key Efficacy Results	Key Adverse Events (Grade ≥3)	Referen ce
Second- Line Non- Small Cell Lung Cancer (NSCLC)	II	AT-101 + Docetaxe I	105	AT-101: 40 mg twice daily for 3 days every 21 days; Docetaxe l: 75 mg/m² on day 1	Median Progressi on-Free Survival (PFS): 7.5 weeks (vs. 7.1 weeks with placebo); Median OS: 7.8 months (vs. 5.9 months with placebo)	Fatigue (18%), anemia (18%), dyspnea (18%)	 INVALID- LINK
Gastroes ophageal Carcinom a	Not specified	AT-101 + Docetaxe I + Fluoroura cil + Radiation	13	Low dose AT-101	Complete Respons e (CR): 11 of 13 patients; Median PFS: 52 months	Not specified in detail in the abstract	



Newly Diagnose d I Glioblast oma	AT-101 + Temozolo mide + Radiation	16	Dose escalatio n from 20 to 30 mg	Median OS (Arm I - concurre nt): 15.2 months; Median OS (Arm II - adjuvant) : 18.2 months	GI ulcer, ileus, nausea, diarrhea	 INVALID- LINK
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Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial data. Below are representative protocols for key experiments cited in the evaluation of AT-101.

Caspase Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay was utilized to assess the induction of apoptosis in vivo following AT-101 administration in a phase II study for ES-SCLC.

- Sample Collection: Peripheral blood samples were collected from patients within 2 weeks prior to initiating AT-101 and on day 2 of therapy.
- PBMC Isolation: PBMCs were isolated by low-speed centrifugation using CPT tubes.
- Storage: Isolated PBMCs were stored in OCT medium and frozen at -80°C for subsequent analysis.
- Caspase Activation Assessment: Caspase activation was measured using the Caspase-Glo 3/7® Assay System (Promega) according to the manufacturer's instructions.
- Data Analysis: Assays were performed in triplicate to ensure accuracy.



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Analysis of Bcl-2 Family Protein Expression by Western Blot

Western blotting is a standard method to determine the expression levels of specific proteins, such as the Bcl-2 family, in cell lysates.

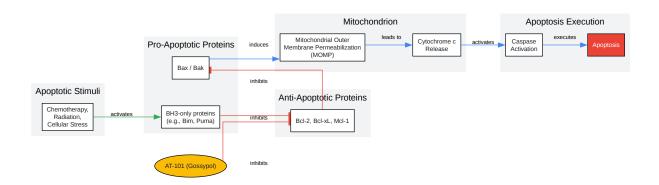
- Cell Culture and Treatment: Cells are seeded and allowed to adhere overnight, then treated with varying concentrations of the investigational drug (e.g., a Bcl-2 inhibitor) and a vehicle control for desired time points.
- Protein Extraction:
 - Cells are washed twice with ice-cold PBS.
 - Adherent cells are scraped in ice-cold PBS and centrifuged. Suspension cells are directly centrifuged.
 - The cell pellet is resuspended in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration in the lysate is determined using a standard assay (e.g., BCA assay).
- SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
- Immunoblotting:
 - The membrane is blocked to prevent non-specific antibody binding.
 - The membrane is incubated with primary antibodies specific for Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1, Bax, Bak).
 - After washing, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody.



 Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

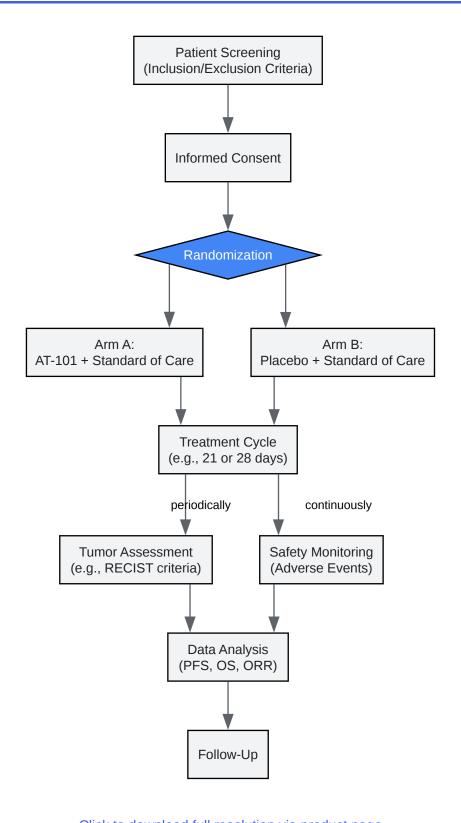
Visual diagrams are provided below to illustrate the mechanism of action of AT-101 and a typical workflow for a clinical trial evaluating this agent.



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Caption: AT-101 inhibits anti-apoptotic Bcl-2 family proteins, promoting apoptosis.





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Caption: A typical workflow for a randomized, placebo-controlled clinical trial.



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